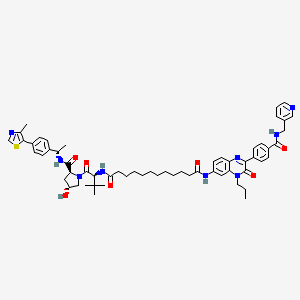

Nampt degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H73N9O7S |

|---|---|

Molecular Weight |

1052.3 g/mol |

IUPAC Name |

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[3-oxo-4-propyl-2-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]quinoxalin-6-yl]dodecanediamide |

InChI |

InChI=1S/C59H73N9O7S/c1-7-31-67-48-32-45(28-29-47(48)65-52(57(67)74)42-22-26-44(27-23-42)55(72)61-35-40-17-16-30-60-34-40)64-50(70)18-14-12-10-8-9-11-13-15-19-51(71)66-54(59(4,5)6)58(75)68-36-46(69)33-49(68)56(73)63-38(2)41-20-24-43(25-21-41)53-39(3)62-37-76-53/h16-17,20-30,32,34,37-38,46,49,54,69H,7-15,18-19,31,33,35-36H2,1-6H3,(H,61,72)(H,63,73)(H,64,70)(H,66,71)/t38-,46+,49-,54+/m0/s1 |

InChI Key |

MLJZDBCOWWJHEE-LPLKMGJNSA-N |

Isomeric SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7 |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)CCCCCCCCCCC(=O)NC(C(=O)N3CC(CC3C(=O)NC(C)C4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)N=C(C1=O)C6=CC=C(C=C6)C(=O)NCC7=CN=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

Nampt Degrader-2: A Theranostic PROTAC for Targeted Protein Degradation and Visualization

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of Nampt degrader-2, a novel fluorescent Proteolysis Targeting Chimera (PROTAC). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on its mechanism of action, quantitative data, relevant signaling pathways, and key experimental protocols.

Core Concept: A Fluorescent "Theranostic" PROTAC

This compound is a bifunctional molecule engineered to not only induce the degradation of Nicotinamide phosphoribosyltransferase (NAMPT) but also to allow for the real-time visualization of this process within living cells.[1][2][3][4] This dual functionality classifies it as a "theranostic" agent, combining therapeutic action with diagnostic capabilities.

The molecule's design incorporates a ligand that binds to NAMPT, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][5] A key feature of this compound is its intrinsic fluorescence, which enables researchers to track its cellular uptake, localization, and the dynamics of NAMPT degradation.

The fundamental mechanism of action involves the formation of a ternary complex between NAMPT, this compound, and VHL.[1][2][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to NAMPT, marking the target protein for degradation by the 26S proteasome.[1][2][6] The subsequent reduction in NAMPT levels disrupts the cellular NAD+ salvage pathway, leading to a decrease in NAD+ concentration and potent anti-tumor effects.[1][2]

Quantitative Data Summary

The efficacy of this compound has been characterized by several key quantitative metrics. The following table provides a consolidated summary of its performance, with some studies referring to it as compound B4.

| Parameter | Value | Cell Line | Notes |

| IC₅₀ (Anti-proliferative) | 12.1 nM | A2780 | Concentration at which 50% of cell proliferation is inhibited.[2] |

| IC₅₀ (NAMPT Degradation) | 41.9 nM | A2780 | Concentration required to achieve 50% degradation of NAMPT.[1][2] |

| DC₅₀ (NAMPT Degradation) | 8.4 nM | A2780 | Concentration required to achieve 50% degradation of NAMPT.[2][3][4] |

| Dₘₐₓ (NAMPT Degradation) | > 90% | A2780 | Maximum percentage of NAMPT degradation achieved.[7] |

Signaling Pathways and Mechanism of Action

The Role of NAMPT in Cellular Metabolism

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) synthesis from nicotinamide.[8][9] NAD is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene regulation, and stress responses.[8] Many cancer cells exhibit elevated NAMPT expression to satisfy their increased metabolic demands for rapid growth and proliferation.[1]

Caption: The NAMPT-mediated NAD+ salvage pathway.

PROTAC-Mediated Degradation Pathway

This compound hijacks the cell's own ubiquitin-proteasome system to selectively eliminate the NAMPT protein. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism research and treatment progress of NAD pathway related molecules in tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

The Vanguard of Targeted Protein Degradation: A Technical Guide to VHL-Recruiting NAMPT Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition disrupts the metabolic and signaling processes vital for cancer cell proliferation and survival.[1][2] While traditional small-molecule inhibitors of NAMPT, such as FK866 and GNE-617, have shown promise, their clinical efficacy has been hampered by dose-limiting toxicities.[3][4] The advent of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to overcome these limitations. This guide provides an in-depth technical overview of the discovery and synthesis of PROTACs that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of NAMPT.

PROTACs are heterobifunctional molecules comprising a "warhead" that binds the target protein (NAMPT), a ligand that recruits an E3 ubiquitin ligase (VHL), and a chemical linker that connects the two.[5] This ternary complex formation of NAMPT-PROTAC-VHL facilitates the polyubiquitination of NAMPT, marking it for degradation by the proteasome.[6] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained target protein knockdown, potentially leading to improved efficacy and a wider therapeutic window compared to traditional inhibitors.

This document details the signaling pathways involved, quantitative data on key NAMPT degraders, comprehensive experimental protocols for their evaluation, and the underlying synthetic chemistry.

Signaling Pathways and Mechanism of Action

To understand the rationale behind VHL-recruiting NAMPT degraders, it is essential to visualize the interplay of the NAMPT-regulated NAD+ salvage pathway and the VHL-mediated protein degradation pathway.

NAMPT-Mediated NAD+ Salvage Pathway

NAMPT is a pivotal enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+. This process is crucial for maintaining the cellular NAD+ pool, which is essential for redox reactions, DNA repair, and various signaling events. In cancer cells, there is an elevated demand for NAD+, making them particularly dependent on the NAMPT-driven salvage pathway.[7][8]

Caption: The NAMPT-mediated NAD+ salvage pathway.

Mechanism of VHL-Recruiting NAMPT PROTACs

VHL-recruiting NAMPT PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to NAMPT and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to lysine residues on the surface of NAMPT. The resulting polyubiquitinated NAMPT is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action for VHL-recruiting NAMPT degraders.

Quantitative Data of Key VHL-Recruiting NAMPT Degraders

The efficacy of PROTACs is characterized by several key parameters: DC50 (concentration for 50% maximal degradation), Dmax (maximal degradation), and IC50 (half-maximal inhibitory concentration for cell viability). The following tables summarize the reported data for notable VHL-recruiting NAMPT degraders.

| Compound | NAMPT Warhead | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |

| B3 | FK866 derivative | PEG | A2780 | < 0.17 | > 90 | 1.5 | [9] |

| LYP-8 | FK866 derivative | Not Specified | Not Specified | Potent | Not Specified | Not Specified | [10][11] |

| 630120 | FK866 derivative | Alkyl/PEG | Jurkat | Not Specified | Not Specified | 4.456 | |

| HL60 | 8.565 | ||||||

| MOLT4 | 2.964 | ||||||

| 630121 | FK866 derivative | Alkyl/PEG | Jurkat | Not Specified | Not Specified | 3.968 | |

| HL60 | 8.497 | ||||||

| MOLT4 | 4.681 |

Experimental Protocols

The successful development and characterization of VHL-recruiting NAMPT degraders rely on a suite of robust biochemical and cellular assays. Detailed protocols for key experiments are provided below.

Cellular NAMPT Degradation Assay (Western Blot)

This assay is fundamental for quantifying the extent of NAMPT degradation in cells following treatment with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-NAMPT (e.g., 1:1000 dilution), Mouse anti-GAPDH or β-actin (1:5000, loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG (1:5000)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of the NAMPT degrader or DMSO vehicle for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate with the primary anti-NAMPT antibody overnight at 4°C.[13]

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

-

Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the NAMPT signal to the loading control (GAPDH or β-actin).

Caption: Workflow for the cellular NAMPT degradation assay.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of NAMPT is mediated by the ubiquitin-proteasome system by directly observing the ubiquitination of the target protein.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant human NAMPT

-

Human ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

PROTAC compound

-

Western blot reagents (as above)

-

Anti-ubiquitin antibody

Protocol:

-

Reaction Setup: In a microfuge tube, combine the following components in the ubiquitination buffer: E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), VBC complex (e.g., 200 nM), NAMPT (e.g., 200 nM), and ubiquitin (e.g., 10 µM).

-

PROTAC Addition: Add the PROTAC compound at the desired concentration (or DMSO as a negative control).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot: Analyze the reaction products by western blotting as described above. Probe one membrane with an anti-NAMPT antibody to observe a high molecular weight smear or laddering, indicative of polyubiquitination. Probe a separate membrane with an anti-ubiquitin antibody to confirm the formation of polyubiquitin chains on NAMPT.

Quantitative Proteomics for Selectivity Profiling

To assess the selectivity of a NAMPT degrader, quantitative mass spectrometry-based proteomics can be employed to measure changes in the abundance of thousands of proteins across the proteome.

Materials:

-

Cell culture reagents

-

PROTAC compound and controls

-

Lysis buffer for proteomics (e.g., urea-based)

-

DTT and iodoacetamide

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (optional, for multiplexing)

-

LC-MS/MS instrument

Protocol:

-

Sample Preparation: Treat cells with the NAMPT degrader, a negative control (e.g., a PROTAC with an inactive VHL ligand), and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.

-

Lysis and Digestion: Harvest and lyse the cells. Reduce and alkylate the proteins, followed by overnight digestion with trypsin to generate peptides.

-

Labeling (Optional): Label the peptide samples from different conditions with isobaric TMT reagents according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database to identify and quantify peptides and proteins.

-

Interpretation: Compare the protein abundance levels between the different treatment conditions. A selective NAMPT degrader should show a significant and specific downregulation of NAMPT with minimal changes in the levels of other proteins.[14][15]

Synthesis of VHL-Recruiting NAMPT Degraders

The synthesis of a VHL-recruiting NAMPT degrader is a multi-step process that involves the preparation of the NAMPT warhead, the VHL ligand, and the linker, followed by their conjugation. A representative synthetic strategy is outlined below, often using the well-characterized NAMPT inhibitor FK866 as a starting point for the warhead.[10][16]

General Synthetic Workflow

The assembly of the final PROTAC molecule typically involves a convergent synthesis approach where the three key components are synthesized separately and then coupled together in the final steps. Common coupling chemistries include amide bond formation, click chemistry, or etherification.[17]

Caption: General synthetic workflow for VHL-recruiting NAMPT degraders.

Conclusion

VHL-recruiting NAMPT degraders represent a promising new frontier in cancer therapy. By harnessing the power of targeted protein degradation, these molecules offer the potential for a more potent and durable anti-tumor response with an improved safety profile compared to traditional NAMPT inhibitors. The technical guidance provided in this document on the underlying biology, key quantitative parameters, essential experimental protocols, and synthetic strategies is intended to equip researchers and drug developers with the foundational knowledge to advance this exciting therapeutic modality. Further research into optimizing linker chemistry, understanding resistance mechanisms, and identifying predictive biomarkers will be crucial for the successful clinical translation of these innovative agents.

References

- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 2. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design of FK866-Based Degraders for Blocking the Nonenzymatic Functions of Nicotinamide Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Degrader [proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of NAMPT in Cancer Cell Metabolism and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in oncology, playing a central role in cellular metabolism and the survival of cancer cells. As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is frequently overexpressed in various malignancies, correlating with poor prognosis and resistance to therapy.[1][2] This technical guide provides an in-depth exploration of the multifaceted functions of NAMPT in cancer, focusing on its impact on metabolic reprogramming and the signaling pathways that govern cell survival. We present a comprehensive overview of key experimental methodologies to investigate NAMPT's role, alongside quantitative data illustrating the consequences of its inhibition. Furthermore, this guide offers detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the complex interplay between NAMPT and cancer cell biology, with the aim of informing novel therapeutic strategies.

Introduction: NAMPT at the Crossroads of Metabolism and Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survive in the often-harsh tumor microenvironment.[3] A key feature of this metabolic reprogramming is an increased demand for nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for a multitude of cellular processes.[4] NAMPT, by catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), is the cornerstone of the primary salvage pathway for NAD+ biosynthesis in mammalian cells.[1][5]

The heightened reliance of many tumors on the NAMPT-mediated salvage pathway makes this enzyme an attractive therapeutic target.[6][7] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of events that include metabolic collapse, induction of apoptosis, and suppression of tumor growth.[6][8] This guide delves into the core mechanisms by which NAMPT supports cancer cell metabolism and survival, providing the technical details necessary for researchers and drug development professionals to explore this promising therapeutic avenue.

The Role of NAMPT in Cancer Cell Metabolism

NAMPT's influence on cancer cell metabolism is far-reaching, extending beyond its fundamental role in NAD+ biosynthesis to impact a wide array of metabolic pathways crucial for tumor growth and proliferation.

NAD+ Biosynthesis: Fueling the Cancer Engine

The primary function of NAMPT is to maintain the cellular NAD+ pool. NAD+ is an essential cofactor for numerous dehydrogenases involved in key metabolic pathways, including:

-

Glycolysis: NAD+ is required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, a critical step in glycolysis.[6]

-

Tricarboxylic Acid (TCA) Cycle: Several steps in the TCA cycle are dependent on NAD+-dependent dehydrogenases.[7]

-

Oxidative Phosphorylation: The electron transport chain relies on NADH, the reduced form of NAD+, to generate ATP.[9]

By ensuring a steady supply of NAD+, NAMPT sustains the high metabolic rate characteristic of cancer cells.

Impact on Key Metabolic Pathways

Inhibition of NAMPT and the subsequent depletion of NAD+ have profound effects on cancer cell metabolism:

-

Glycolysis and Pentose Phosphate Pathway (PPP): NAMPT inhibition attenuates glycolysis at the GAPDH step, leading to a metabolic bottleneck.[6] This can also lead to alterations in the pentose phosphate pathway, affecting nucleotide biosynthesis and redox balance.[7]

-

Amino Acid and Lipid Metabolism: Depletion of NAD+ through NAMPT inhibition can significantly alter amino acid and lipid metabolism, impacting the building blocks necessary for cell growth.[7][10]

Quantitative Data on Metabolic Effects of NAMPT Inhibition

The following table summarizes the quantitative effects of the NAMPT inhibitor FK866 on the metabolism of various cancer cell lines.

| Cell Line | Treatment | Effect on NAD+ Levels | Effect on Glycolysis | Effect on TCA Cycle | Reference |

| HCT116 (Colon) | FK866 (100 nM, 48h) | ~90% decrease | Inhibition at GAPDH | Altered metabolite levels | [7] |

| A2780 (Ovarian) | FK866 (100 nM, 48h) | ~95% decrease | Inhibition at GAPDH | Altered metabolite levels | [7] |

| PANC-1 (Pancreatic) | FK866 (5 nM, 24h) | ~90% decrease | Decreased ECAR | Not specified | [9] |

| KP4 (Pancreatic) | FK866 (5 nM, 24h) | ~50% decrease after 6h | Decreased ECAR | Not specified | [9] |

ECAR: Extracellular Acidification Rate, a measure of glycolysis.

The Role of NAMPT in Cancer Cell Survival

Beyond its metabolic roles, NAMPT is intricately linked to several signaling pathways that are fundamental for cancer cell survival, proliferation, and resistance to therapy.

Regulation of NAD+-Dependent Enzymes

NAMPT activity directly influences the function of NAD+-consuming enzymes that play critical roles in cell fate decisions:

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate a wide range of cellular processes, including gene expression, DNA repair, and metabolism. NAMPT-derived NAD+ is essential for the activity of sirtuins like SIRT1, which can have both tumor-suppressive and oncogenic roles depending on the context.[11]

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair. Their activity is dependent on NAD+, and NAMPT inhibition can impair DNA damage repair by limiting NAD+ availability for PARP activation.

Signaling Pathways Influenced by NAMPT

NAMPT is integrated into a complex network of signaling pathways that control cancer cell survival and proliferation:

-

mTOR and AMPK Signaling: NAMPT inhibition has been shown to lead to the deactivation of the mTOR pathway and activation of the AMPK pathway, signaling energetic stress and inhibiting cell growth.[12]

-

ERK Signaling: Crosstalk exists between NAMPT and the ERK signaling pathway, and co-targeting both has shown synergistic effects in reducing cancer cell viability.[13]

-

Redox Homeostasis: By influencing the NAD+/NADH and NADP+/NADPH ratios, NAMPT plays a role in maintaining redox balance. Inhibition of NAMPT can lead to increased reactive oxygen species (ROS) and oxidative stress, contributing to cell death.[14]

-

Apoptosis and Autophagy: Depletion of NAD+ through NAMPT inhibition is a potent trigger for apoptosis, characterized by the activation of caspases and cleavage of PARP.[15][16] In some contexts, NAMPT inhibition can also induce autophagy.[6]

Quantitative Data on Survival Effects of NAMPT Inhibition

The following table summarizes the quantitative effects of NAMPT inhibitors on the survival of various cancer cell lines.

| Cell Line | Inhibitor (Concentration, Time) | % Apoptosis / Cell Death | Key Findings | Reference |

| SW480 (Colon) | FK866 (10 nM, 72h) | ~25% (Sub-G1) | Dose-dependent increase in apoptosis | [8] |

| LoVo (Colon) | FK866 (30 nM, 72h) | ~30% (Sub-G1) | Dose-dependent increase in apoptosis | [8] |

| NB1691 (Neuroblastoma) | STF-118804 (10 nM, 48h) | ~40% reduction in viability | Induction of Caspase 3/7 activation and PARP cleavage | [15] |

| U251-HF (Glioblastoma) | KPT-9274 (0.5 µM, 48h) | ~40% Annexin-V positive | Dose- and time-dependent increase in apoptosis | [17] |

| GSC811 (Glioblastoma Stem Cell) | KPT-9274 (0.5 µM, 48h) | ~50% Annexin-V positive | Potent induction of apoptosis in GSCs | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of NAMPT in cancer cells.

NAMPT Enzymatic Activity Assay

This protocol is adapted from commercially available kits and published literature.[1][18][19]

Principle: The enzymatic activity of NAMPT is measured by quantifying the production of NMN or the subsequent conversion of NMN to NAD+, which is then detected through a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

Materials:

-

Purified recombinant NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl2, 2 mM DTT)

-

NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

WST-1 or similar detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, PRPP, ATP, NMNAT, ADH, and ethanol.

-

Add the purified NAMPT enzyme or cell lysate to the wells of a 96-well plate.

-

To initiate the reaction, add NAM to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Add the WST-1 detection reagent.

-

Incubate for an additional 10-20 minutes at 37°C.

-

Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the NAMPT activity.

Measurement of Intracellular NAD+/NADH Ratio

This protocol is based on established colorimetric and bioluminescent assay kits.[5][13]

Principle: The assay involves the differential destruction of NAD+ or NADH in the sample, followed by an enzymatic cycling reaction where the remaining cofactor is used to generate a product that can be measured by colorimetry or luminescence.

Materials:

-

Cell lysis buffer

-

Acidic extraction buffer (for NAD+ measurement)

-

Basic extraction buffer (for NADH measurement)

-

Neutralization buffer

-

NAD+/NADH detection reagent (containing a cycling enzyme and substrate)

-

96-well microplate

-

Plate reader (absorbance or luminescence)

Procedure:

-

Sample Preparation:

-

Lyse cells and deproteinize the lysate.

-

For total NAD+/NADH, proceed directly to the assay.

-

For NAD+ measurement, treat the lysate with an acidic extraction buffer to destroy NADH.

-

For NADH measurement, treat the lysate with a basic extraction buffer to destroy NAD+.

-

Neutralize the samples with the appropriate buffer.

-

-

Assay:

-

Add the prepared samples to the wells of a 96-well plate.

-

Add the NAD+/NADH detection reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Calculation:

-

Determine the concentrations of NAD+ and NADH from a standard curve.

-

Calculate the NAD+/NADH ratio.

-

Cell Viability Assay (MTT/XTT)

This is a standard protocol for assessing cell viability after treatment with NAMPT inhibitors.[20][21]

Principle: Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

NAMPT inhibitor (e.g., FK866, STF-118804)

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the NAMPT inhibitor for the desired duration (e.g., 24, 48, 72 hours).

-

Add the MTT or XTT reagent to each well and incubate at 37°C for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot for Apoptosis Markers

This protocol is for the detection of key apoptosis markers, such as cleaved PARP and cleaved caspases.[16][22][23]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe to detect mitochondrial superoxide.[24]

Principle: The fluorescent dye MitoSOX Red specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence that can be quantified by flow cytometry.

Materials:

-

Cancer cells

-

MitoSOX Red reagent

-

HBSS or other suitable buffer

-

Flow cytometer

Procedure:

-

Treat cells with the NAMPT inhibitor for the desired time.

-

Harvest the cells and resuspend them in pre-warmed HBSS.

-

Add MitoSOX Red reagent to the cell suspension to a final concentration of 5 µM.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Wash the cells with warm HBSS.

-

Analyze the fluorescence of the cells using a flow cytometer with the appropriate excitation and emission filters (e.g., PE channel).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving NAMPT and a typical experimental workflow for studying the effects of NAMPT inhibition.

Caption: Key signaling pathways regulated by NAMPT in cancer cells.

Caption: A typical experimental workflow to assess the effects of NAMPT inhibition.

Conclusion

NAMPT stands as a linchpin in the metabolic and survival networks of cancer cells. Its role as the gatekeeper of the NAD+ salvage pathway makes it a highly attractive and validated target for cancer therapy. This technical guide has provided a comprehensive overview of the critical functions of NAMPT, supported by quantitative data and detailed experimental protocols. The intricate signaling pathways and metabolic dependencies governed by NAMPT offer a multitude of avenues for therapeutic intervention. A thorough understanding of these mechanisms, facilitated by the methodologies outlined herein, is paramount for the continued development of novel and effective anti-cancer strategies targeting NAMPT. As research in this field progresses, a deeper appreciation of the complexities of NAMPT biology will undoubtedly unveil new opportunities to exploit the metabolic vulnerabilities of cancer for therapeutic gain.

References

- 1. signosisinc.com [signosisinc.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. metabolomics-analysis-of-metabolic-effects-of-nicotinamide-phosphoribosyltransferase-nampt-inhibition-on-human-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 5. promega.com [promega.com]

- 6. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]

- 16. youtube.com [youtube.com]

- 17. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.abcam.com [content.abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Targeting NAMPT in Ovarian Cancer: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and chemoresistance. The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One key enzyme in this reprogramming is Nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] This guide provides an in-depth overview of the therapeutic potential of targeting NAMPT in ovarian cancer, summarizing preclinical data, outlining key signaling pathways, and providing detailed experimental methodologies.

Introduction: The Role of NAMPT in Ovarian Cancer

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for cellular metabolism and a substrate for various enzymes involved in DNA repair, cell signaling, and survival.[4] Cancer cells have an elevated demand for NAD+ to fuel their rapid proliferation and overcome metabolic stress.[5] NAMPT is a crucial enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide.[2][6]

In ovarian cancer, NAMPT is frequently overexpressed compared to benign ovarian tissue.[1][3][7] This overexpression is associated with a poor prognosis and contributes to tumor progression by several mechanisms:

-

Fueling Cellular Energetics: By maintaining high intracellular NAD+ levels, NAMPT supports the high glycolytic rates and mitochondrial function required for rapid tumor growth.[8][9]

-

Enhancing DNA Repair: NAD+ is a substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair.[10] High NAMPT activity can thus contribute to resistance to DNA-damaging chemotherapies.

-

Regulating Sirtuin Activity: Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are involved in gene expression, stress response, and angiogenesis.[1][11] NAMPT-driven NAD+ production can activate SIRTs, promoting cell survival.[7]

-

Supporting Cancer Stem Cells (CSCs): NAMPT inhibition has been shown to suppress cancer stem-like cells, which are associated with therapy-induced senescence and chemoresistance in ovarian cancer.[2][12]

Therapeutic Rationale and Preclinical Evidence

The dependence of ovarian cancer cells on NAMPT for survival makes it an attractive therapeutic target. Several small molecule inhibitors of NAMPT have been developed and have shown promise in preclinical models.

Key NAMPT Inhibitors in Ovarian Cancer Research

A number of NAMPT inhibitors have been investigated for their anti-cancer properties.[5][13]

-

FK866 (APO866/Daporinad): One of the first and most widely studied NAMPT inhibitors, FK866 has demonstrated potent anti-tumor activity in various cancer models, including ovarian cancer, by depleting NAD+ and ATP levels.[2][14][15]

-

KPT-9274: A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[8] This dual mechanism allows it to not only deplete cellular energy but also interfere with key proliferation and survival signaling pathways.[8][15][16]

-

OT-82: A potent and selective NAMPT inhibitor that has shown efficacy against hematopoietic malignancies and is being explored in solid tumors.[5][13]

Quantitative Data on NAMPT Inhibition

The efficacy of NAMPT inhibitors has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: NAMPT Expression in Ovarian Tissues

| Tissue Type | Relative NAMPT Protein Expression (Mean ± SEM) | Reference |

| Benign Ovarian Tissue | 0.49 ± 0.12 | [3][7] |

| Ovarian Serous Adenocarcinoma | 4.78 ± 0.46 | [3][7] |

Table 2: In Vitro Efficacy of NAMPT Inhibitors in Ovarian Cancer Cell Lines

| Inhibitor | Cell Line | Key Effect | Quantitative Finding | Reference |

| FK866 | OVCAR-3 | Inhibition of Cell Viability | IC50 ≈ 30 nM at 48h | [17] |

| KPT-9274 | Platinum-Resistant Spheroids | Inhibition of NAD+ Production | Dose-dependent reduction | [8] |

| KPT-9274 | Platinum-Resistant Spheroids | Inhibition of ATP Production | Dose-dependent reduction | [8] |

| FK866 + Cisplatin | OVCAR3 | Suppression of CSCs | Significant reduction in ALDH activity | [2] |

Table 3: In Vivo Efficacy of NAMPT Inhibitors in Ovarian Cancer Models

| Inhibitor(s) | Animal Model | Key Effect | Quantitative Finding | Reference |

| FK866 + Cisplatin | NSG Mice with OVCAR3 Xenografts | Improved Survival | Significant survival benefit over single agents | [2][12] |

| FK866 + APCP (CD73 inhibitor) | Ovarian Carcinoma Xenograft | Decreased Tumor NAD+ Levels | Significantly lower than single treatments | [14][17][18] |

| FK866 + APCP (CD73 inhibitor) | Ovarian Carcinoma Xenograft | Increased Tumor Necrosis | Statistically significant higher necrotic area | [11][14][18] |

| NAMPT inhibitors | CD-1 Nude Mice | Reduced Tumor Burden | Successful reduction of ovarian tumors | [10] |

Signaling Pathways and Mechanisms of Action

Targeting NAMPT affects multiple interconnected signaling pathways crucial for ovarian cancer progression.

The Central Role of NAMPT in NAD+ Metabolism

NAMPT is the cornerstone of the NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+. Inhibition of NAMPT directly leads to the depletion of intracellular NAD+ pools.

Caption: The NAD+ salvage pathway, rate-limited by NAMPT and targeted by its inhibitors.

Downstream Effects of NAMPT Inhibition

Depletion of NAD+ by NAMPT inhibitors triggers a cascade of anti-tumor effects by impacting NAD+-dependent enzymes.

Caption: Key downstream cellular consequences of therapeutic NAMPT inhibition.

Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating NAMPT inhibitors. Below are representative protocols for key assays.

In Vitro 3D Spheroid Cell Viability Assay

This protocol is adapted from studies on platinum-resistant ovarian cancer models, which better mimic in vivo tumor architecture.[8]

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3, A2780) in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells/well in complete medium.

-

Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes and incubate at 37°C, 5% CO2 for 3-4 days to allow spheroid formation.

-

Inhibitor Treatment: Prepare serial dilutions of the NAMPT inhibitor (e.g., KPT-9274) in culture medium. Carefully remove half the medium from each well and replace with medium containing the inhibitor at 2x the final concentration.

-

Incubation: Incubate the spheroids with the inhibitor for the desired time period (e.g., 48-72 hours).

-

Viability Assessment: Use a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D). Add the reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Shake the plate for 5 minutes to lyse the spheroids and then incubate at room temperature for 25 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence readings to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.

Caption: Workflow for a 3D spheroid cell viability assay to test NAMPT inhibitors.

Western Blot for NAD+-Dependent Pathway Analysis

This protocol allows for the assessment of downstream targets affected by NAMPT inhibition.

-

Cell Lysis: Treat ovarian cancer cells with the NAMPT inhibitor for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., PARP, cleaved PARP, SIRT1, β-actin as a loading control).

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

Combination Strategies and Resistance Mechanisms

While NAMPT inhibitors show promise, their efficacy can be enhanced through combination therapies and by overcoming resistance.

Synergistic Combinations

-

PARP Inhibitors: Given that NAMPT inhibition reduces the substrate for PARP, combining NAMPTi with PARPi has shown synergistic effects, particularly in cells with deficiencies in DNA repair pathways like homologous recombination.[4][10]

-

Chemotherapy (Cisplatin): NAMPT inhibition can suppress the emergence of cancer stem-like cells that are induced by platinum-based chemotherapy, suggesting a strategy to delay or prevent chemoresistance and relapse.[2][12]

-

CD73 Inhibitors: CD73 can generate nicotinamide riboside (NR) from extracellular NAD+/NMN, which can bypass NAMPT inhibition.[14][17] Co-inhibition of CD73 and NAMPT has been shown to more effectively decrease intratumor NAD+ and ATP levels.[11][14][18]

Mechanisms of Resistance

Understanding resistance is crucial for clinical development.[6][19]

-

Upregulation of Alternative NAD+ Pathways: Cancer cells can develop resistance by upregulating other NAD+ synthesis pathways, such as the Preiss-Handler pathway which uses nicotinic acid (NA) as a substrate and relies on the enzyme NAPRT.[6][19]

-

NAMPT Gene Mutations: Mutations in the NAMPT gene can arise that reduce the binding affinity of inhibitors.[19][20]

-

Metabolic Reprogramming: Cells may adapt their metabolism to become less dependent on NAMPT-derived NAD+.[6][9]

Caption: Key mechanisms by which ovarian cancer cells can develop resistance to NAMPT inhibitors.

Conclusion and Future Directions

Targeting the metabolic vulnerability of ovarian cancer through NAMPT inhibition is a highly promising therapeutic strategy. Preclinical data strongly support its potential, both as a monotherapy and in combination with other agents. Future research should focus on:

-

Biomarker Development: Identifying biomarkers, such as NAPRT expression or specific metabolic profiles, to select patients most likely to respond to NAMPT-targeted therapies.[9]

-

Optimizing Combination Strategies: Further investigation into synergistic combinations, including timing and dosage, is needed to maximize anti-tumor efficacy.

-

Overcoming Resistance: Developing next-generation inhibitors or strategies to counter known resistance mechanisms will be critical for long-term clinical success.

The continued exploration of NAMPT inhibition holds the potential to introduce a new class of effective therapies into the clinical management of ovarian cancer.

References

- 1. Over-expression of nicotinamide phosphoribosyltransferase in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAMPT inhibition suppresses cancer stem-like cells associated with therapy-induced senescence in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Over-expression of nicotinamide phosphoribosyltransferase in ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Divergent metabolic responses dictate vulnerability to NAMPT inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oncotarget.com [oncotarget.com]

- 12. NAMPT Inhibition Suppresses Cancer Stem-like Cells Associated with Therapy-Induced Senescence in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor effect of combined NAMPT and CD73 inhibition in an ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. oncotarget.com [oncotarget.com]

- 19. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Roles of Nicotinamide Phosphoribosyltransferase (NAMPT) in Tumorigenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical player in cancer biology, exhibiting a fascinating duality in its function. Intracellularly (iNAMPT), it is the rate-limiting enzyme in the NAD+ salvage pathway, fueling the metabolic demands of rapidly proliferating tumor cells and regulating NAD+-dependent enzymes involved in stress response and survival. Extracellularly (eNAMPT), it acts as a cytokine, orchestrating a complex interplay of signaling events within the tumor microenvironment that promotes inflammation, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the intracellular and extracellular functions of NAMPT in tumors, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers and drug development professionals in this burgeoning field.

Intracellular Functions of NAMPT in Tumors

Central Role in NAD+ Metabolism

Intracellular NAMPT is a cornerstone of cancer cell metabolism. As the rate-limiting enzyme in the salvage pathway, it recycles nicotinamide back into nicotinamide mononucleotide (NMN), a key precursor for NAD+ biosynthesis.[1] Cancer cells exhibit an elevated demand for NAD+ to support their high metabolic rate, DNA repair mechanisms, and proliferative signaling.[2] Many tumor types show a significant upregulation of NAMPT expression compared to normal tissues, highlighting their dependence on this pathway.

Regulation of NAD+-Dependent Enzymes

The NAD+ pool maintained by iNAMPT is crucial for the activity of several classes of enzymes that play significant roles in cancer progression:

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate a wide array of cellular processes. For instance, SIRT1, often activated by NAMPT-derived NAD+, can deacetylate and modulate the activity of tumor suppressors like p53 and transcription factors involved in cell growth and survival.[3] A positive feedback loop between c-Myc, NAMPT, and SIRT1 has been identified in some cancers, driving tumor cell proliferation.[3]

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair. By providing the necessary NAD+ substrate, iNAMPT indirectly supports the function of PARPs, enabling cancer cells to withstand DNA damage induced by chemotherapy or radiotherapy.[4]

Metabolic Reprogramming and Redox Homeostasis

iNAMPT is intricately linked to the metabolic reprogramming that is a hallmark of cancer. By sustaining NAD+ levels, it supports glycolysis and oxidative phosphorylation, the primary energy-generating pathways in cancer cells. Furthermore, NAD+ is a precursor for NADPH, which is essential for maintaining redox homeostasis and protecting cancer cells from oxidative stress.

Extracellular Functions of NAMPT (eNAMPT) in the Tumor Microenvironment

eNAMPT, also known as visfatin or pre-B-cell colony-enhancing factor (PBEF), is secreted by tumor cells and various cells within the tumor microenvironment (TME).[5] It functions as a cytokine, engaging with cell surface receptors to activate a cascade of downstream signaling pathways that contribute to tumorigenesis.

Pro-inflammatory Signaling

eNAMPT is a pro-inflammatory cytokine that can shape the TME to be more conducive to tumor growth. It can induce the production of other inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6] This chronic inflammatory state can promote tumor progression and immune evasion.

Angiogenesis

eNAMPT plays a significant role in promoting the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. It can directly stimulate the proliferation, migration, and tube formation of endothelial cells.[7]

Metastasis and Invasion

eNAMPT contributes to the metastatic cascade by promoting epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[5] It can also enhance the migration and invasion of various cancer cell types.

Immune Modulation

Within the TME, eNAMPT can influence immune cell populations. For instance, it has been shown to promote the differentiation of monocytes into tumor-supporting M2-macrophages, which can suppress anti-tumor immunity.[5]

Quantitative Data on NAMPT in Tumors

Table 1: NAMPT RNA Expression in Various Cancer Types (TCGA Data)

| Cancer Type | Median FPKM |

| Glioma | High |

| Lung Cancer | High |

| Head and Neck Cancer | High |

| Melanoma | High |

| Thyroid Cancer | Low |

| Testis Cancer | Low |

| Endometrial Cancer | Low |

| Ovarian Cancer | Low |

| Data sourced from The Cancer Genome Atlas (TCGA) and presented as median Fragments Per Kilobase of exon per Million reads (FPKM). "High" and "Low" are relative to the overall distribution across cancer types.[6] |

Table 2: IC50 Values of NAMPT Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| FK866 | A2780 | Ovarian Cancer | 1.4 |

| FK866 | HCT116 | Colon Cancer | 3.0 |

| KPT-9274 | Caki-1 | Kidney Cancer | 600 |

| KPT-9274 | 786-0 | Kidney Cancer | 570 |

| OT-82 | Various Leukemia | Acute Leukemia | 0.2 - 4.0 |

| IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.[8][9][10] |

Table 3: Effects of eNAMPT on Tumor Cell Functions

| Cell Line | eNAMPT Concentration | Effect | Quantitative Measurement |

| MDA-MB-231 | Not specified | Increased Migration | 4-fold increase in ZEB1 mRNA |

| PC3 | Not specified | Increased Proliferation | Significant increase |

| HUVEC | 0.031 - 0.5 nM | Increased Tube Formation | Dose-dependent increase in cumulative sprout length |

| This table summarizes reported quantitative or semi-quantitative effects of eNAMPT on various cellular functions.[11][12] |

Table 4: Plasma eNAMPT Levels in Cancer Patients

| Cancer Type | Patient Group | Mean eNAMPT Level (ng/mL) | Control Group | Mean eNAMPT Level (ng/mL) |

| Prostate Cancer | PCa Subjects | 39.0 ± 3.6 | High-Risk Subjects | 13.7 ± 1.2 |

| Melanoma (BRAF-mutated) | Metastatic Melanoma | Elevated | Healthy Donors | Lower |

| Plasma eNAMPT levels are often significantly elevated in cancer patients compared to healthy individuals.[13] |

Signaling Pathways and Visualizations

Intracellular NAMPT and NAD+ Metabolism

The following diagram illustrates the central role of iNAMPT in the NAD+ salvage pathway and its influence on downstream NAD+-dependent enzymes.

Caption: Intracellular NAMPT (iNAMPT) pathway and its downstream effects.

Extracellular NAMPT (eNAMPT) Signaling in the Tumor Microenvironment

This diagram depicts the multifaceted roles of eNAMPT as a cytokine in the TME, influencing tumor cells, endothelial cells, and immune cells.

References

- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Extracellular nicotinamide phosphoribosyltransferase, a new cancer metabokine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eNAMPT/Ac-STAT3/DIRAS2 Axis Promotes Development and Cancer Stemness in Triple-Negative Breast Cancer by Enhancing Cytokine Crosstalk Between Tumor-Associated Macrophages and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nicotinamide Phosphoribosyltransferase Promotes Epithelial-to-Mesenchymal Transition as a Soluble Factor Independent of Its Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

Structural Basis of Nampt Degrader-2 Binding to NAMPT and VHL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of Nampt degrader-2 to its target protein, Nicotinamide Phosphoribosyltransferase (NAMPT), and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound, a fluorescent Proteolysis Targeting Chimera (PROTAC), induces the degradation of NAMPT by hijacking the ubiquitin-proteasome system. This document summarizes the available quantitative binding and degradation data, details relevant experimental methodologies, and visualizes the key molecular events through signaling and workflow diagrams. While a crystal structure of the complete NAMPT-Nampt degrader-2-VHL ternary complex is not publicly available, this guide leverages structural information from related complexes to provide insights into the potential binding modes.

Introduction

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis and has emerged as a significant target in cancer therapy due to the high metabolic demands of tumor cells.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than inhibiting their enzymatic activity.[2] this compound (also known as compound B4) is a fluorescent PROTAC designed to recruit NAMPT to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NAMPT.[1][2][4] This guide explores the structural underpinnings of this process.

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line | Description | Reference |

| IC50 (NAMPT degradation) | 41.9 nM | - | Concentration for 50% inhibition of NAMPT enzymatic activity. | [4] |

| DC50 (NAMPT degradation) | 8.4 nM | A2780 | Concentration for 50% degradation of NAMPT protein in cells. | [1][2][4] |

| IC50 (Anti-proliferative) | 12.1 nM | A2780 | Concentration for 50% inhibition of cell proliferation. | [4] |

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to NAMPT, a ligand that binds to the VHL E3 ligase, and a linker connecting the two.[5] The binding of this compound to both NAMPT and VHL facilitates the formation of a ternary complex.[1][4] This proximity allows the VHL E3 ligase complex to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of NAMPT. The resulting polyubiquitinated NAMPT is then recognized and degraded by the 26S proteasome.

Structural Basis of Binding

As of the latest available data, a co-crystal structure of the NAMPT-Nampt degrader-2-VHL ternary complex has not been deposited in the Protein Data Bank (PDB). However, structural insights can be inferred from the crystal structures of the individual components and related PROTAC ternary complexes.

This compound Binding to NAMPT

The NAMPT-binding moiety of this compound is derived from a known NAMPT inhibitor. Crystal structures of NAMPT in complex with various inhibitors reveal a common binding pocket. For instance, the structure of NAMPT with inhibitor A-1326133 (PDB ID: 5U2N) and other compounds (e.g., PDB IDs: 7PPG, 4O14, 3DGR, 4WQ6) show that these inhibitors typically occupy the nicotinamide-binding site.[6][7][8][9][10][11][12][13] It is highly probable that the NAMPT-binding warhead of this compound engages in similar interactions within this pocket.

This compound Binding to VHL

The VHL ligand of this compound is designed to bind to the substrate recognition domain of the von Hippel-Lindau protein. Numerous crystal structures of VHL in complex with PROTACs are available (e.g., PDB IDs: 8C13, 7PI4, 7KHH, 6ZHC, 6HAY, 8FY1), illustrating a conserved binding mode for the VHL ligand.[1][6][14][15][16] This interaction typically involves the hydroxylation of a proline-like motif on the VHL ligand, which then forms key hydrogen bonds with serine and histidine residues within the VHL binding pocket.

The Ternary Complex

The formation of a stable and productive ternary complex is crucial for efficient protein degradation. The linker connecting the NAMPT and VHL binding moieties of this compound plays a critical role in orienting the two proteins favorably for ubiquitination. The length and composition of the linker influence the protein-protein interactions within the ternary complex, which can lead to cooperative binding.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize NAMPT degraders.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a powerful tool for quantifying binary and ternary complex formation in a homogeneous format.[17][18][19]

Objective: To determine the binding affinity (Kd) of this compound to NAMPT and VHL, and to characterize the formation of the ternary complex.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC or a proprietary dye) when they are brought into close proximity by a binding event.

Materials:

-

Recombinant NAMPT protein (e.g., His-tagged)

-

Recombinant VHL/Elongin B/Elongin C (VCB) complex (e.g., GST-tagged)

-

This compound

-

Fluorescently labeled antibody against the protein tag (e.g., Tb-anti-His)

-

Fluorescently labeled binding partner or a fluorescently labeled secondary antibody (e.g., FITC-labeled anti-GST)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well microplates

Protocol:

-

Binary Binding (this compound to NAMPT):

-

Prepare serial dilutions of unlabeled this compound.

-

In a 384-well plate, add a fixed concentration of His-NAMPT, Tb-anti-His antibody, and a fluorescently labeled NAMPT ligand (tracer).

-

Add the serially diluted this compound to the wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 from the competition curve and convert it to a Ki value.

-

-

Ternary Complex Formation:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add fixed concentrations of His-NAMPT, GST-VCB complex, Tb-anti-His antibody, and FITC-labeled anti-GST antibody.

-

Add the serially diluted this compound to the wells.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours).

-

Measure the TR-FRET signal. A bell-shaped curve is expected, where the signal increases with the formation of the ternary complex and then decreases at high degrader concentrations due to the "hook effect".

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of molecular interactions in real-time.[20]

Objective: To determine the binding kinetics and affinity of this compound to NAMPT and VHL, and to characterize the formation and dissociation of the ternary complex.

Principle: One binding partner is immobilized on a sensor chip, and the other partner(s) in solution are flowed over the surface. Changes in the refractive index at the sensor surface upon binding are measured.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant NAMPT protein

-

Recombinant VCB complex

-

This compound

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization: Immobilize either NAMPT or the VCB complex onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis:

-

Flow serial dilutions of this compound over the immobilized protein surface.

-

Measure the association and dissociation phases.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

-

-

Ternary Complex Analysis:

-

To measure the binding of the pre-formed NAMPT-degrader complex to VHL, flow serial dilutions of this compound mixed with a constant, saturating concentration of NAMPT over the immobilized VCB surface.

-

Alternatively, to observe the formation of the ternary complex in a stepwise manner, first inject the degrader to bind to the immobilized protein, followed by the injection of the second protein.

-

Analyze the data to determine the kinetics of ternary complex formation and dissociation.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the ternary complex to induce the ubiquitination of the target protein.

Objective: To confirm that the NAMPT-Nampt degrader-2-VHL complex is active in promoting NAMPT ubiquitination.

Materials:

-

Recombinant NAMPT

-

Recombinant VCB complex

-

This compound

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-NAMPT and anti-ubiquitin antibodies

Protocol:

-

Set up reactions containing E1, E2, ubiquitin, ATP, VCB complex, and NAMPT.

-

Add this compound at various concentrations to the reactions. Include a no-degrader control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot and probe with anti-NAMPT or anti-ubiquitin antibodies to visualize the formation of higher molecular weight polyubiquitinated NAMPT species.

Conclusion

This compound is a potent, fluorescent PROTAC that effectively induces the degradation of NAMPT by forming a ternary complex with VHL. While the precise three-dimensional structure of this complex remains to be determined, existing structural data for related molecules provide a strong basis for understanding the key interactions. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other NAMPT-targeting PROTACs, which are promising therapeutic agents for the treatment of cancer and other diseases with metabolic vulnerabilities. Further biophysical and structural studies will be invaluable in elucidating the detailed molecular mechanisms and guiding the development of next-generation NAMPT degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. Making Protein Degradation Visible: Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NAMPT PROTAC B4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of pVHL:ElonginC:ElonginB complex bound to PROTAC JW48 | Structural Genomics Consortium [thesgc.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

Illuminating Protein Degradation: A Technical Guide to the Fluorescent Properties of Nampt degrader-2 for Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent properties of Nampt degrader-2, a theranostic PROTAC (Proteolysis Targeting Chimera), and its application in cellular imaging. This compound, also known as compound B4, offers a unique opportunity to simultaneously induce the degradation of the NAMPT (Nicotinamide phosphoribosyltransferase) protein and visualize this process within living cells.[1][2][3] Its environmentally sensitive fluorescence makes it a powerful tool for researchers in oncology, cell biology, and drug discovery.[1][2]

Core Fluorescent and Biological Properties

This compound is a fluorescent PROTAC that effectively degrades NAMPT with a DC50 of 8.4 nM and exhibits an IC50 of 41.9 nM for NAMPT.[1][2] It functions by forming a ternary complex with NAMPT and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NAMPT.[1] This targeted degradation has shown potent antitumor activities.[1][2] The key innovation of this compound lies in its intrinsic fluorescence, which allows for the direct visualization of its interaction with and the subsequent degradation of its target protein.[1]

Quantitative Photophysical and Biological Data

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its fluorescent and biological activities.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | 470 nm | [1] |

| Maximum Emission Wavelength (λem) | 525 nm | [1] |

| Quantum Yield (ΦF) | 0.01 (in PBS) | [1] |

| Quantum Yield (ΦF) with NAMPT | 0.05 (in PBS) | [1] |

| Molar Extinction Coefficient (ε) | Data not available in the reviewed literature | |

| DC50 (NAMPT Degradation) | 8.4 nM | [1][2] |

| IC50 (NAMPT Inhibition) | 41.9 nM | [1] |

| Cell Line for Imaging | A2780 (human ovarian cancer) | [1][2] |

Mechanism of Action and Imaging Workflow

The functionality of this compound as a theranostic agent can be visualized through its signaling pathway and the experimental workflow for imaging applications.

Experimental Protocols

Fluorescence Spectroscopy

The photophysical properties of this compound were characterized using fluorescence spectroscopy.

-

Sample Preparation: Prepare solutions of this compound in phosphate-buffered saline (PBS) at various concentrations. For measurements with the target protein, incubate this compound with recombinant human NAMPT protein in PBS.

-

Instrumentation: Use a fluorescence spectrophotometer to record excitation and emission spectra.

-

Data Acquisition:

-

To determine the maximum excitation and emission wavelengths, perform a scan of both excitation and emission spectra.

-

Measure the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Live-Cell Confocal Microscopy

This protocol outlines the procedure for visualizing the cellular uptake and activity of this compound in A2780 cells.[1]

-

Cell Culture and Seeding:

-

Culture A2780 human ovarian cancer cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

-

-

Cell Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 100 nM).

-

Replace the culture medium in the dishes with the medium containing this compound.

-

-

Incubation:

-

Incubate the cells with this compound for the desired time points (e.g., 2, 4, 8, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Imaging:

-

Mount the glass-bottom dish on the stage of a confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

-

Excite the cells with a 470 nm laser.

-

Collect the emission signal at 525 nm.

-

Acquire images at different time points to monitor the change in fluorescence intensity, which correlates with the binding of the degrader to NAMPT and its subsequent degradation.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity within the cells using appropriate image analysis software (e.g., ImageJ).

-

Correlate the fluorescence data with protein levels determined by Western blot analysis of parallel cell lysates to confirm NAMPT degradation.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation by integrating therapeutic action with real-time imaging capabilities. Its environmentally sensitive fluorescence provides a direct readout of target engagement and degradation, making it an invaluable tool for studying the dynamics of PROTAC-mediated protein degradation in living cells. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their studies.

References

An In-depth Technical Guide on Nicotinamide Phosphoribosyltransferase (NAMPT) as a Biomarker in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Introduction